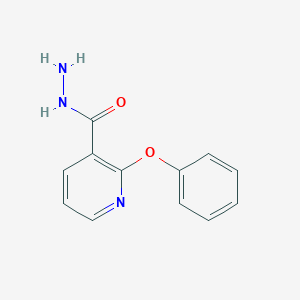

2-Phenoxypyridine-3-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxypyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-15-11(16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIVTMKZXYGBTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383943 |

Source

|

| Record name | 2-phenoxypyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-01-0 |

Source

|

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenoxypyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenoxypyridine-3-carbohydrazide synthesis methods

An In-depth Technical Guide to the Synthesis of 2-Phenoxypyridine-3-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for producing 2-phenoxypyridine-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary synthetic route is a multi-step process commencing with the formation of a 2-phenoxypyridine core, followed by functional group manipulations to introduce the carbohydrazide moiety. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for each stage. The synthesis hinges on three key transformations: a copper-catalyzed Ullmann condensation to form the crucial C-O ether linkage, a Fischer-Speier esterification of the resulting carboxylic acid, and a final hydrazinolysis of the ester intermediate. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights and authoritative references to ensure scientific integrity and reproducibility.

Introduction: Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable physicochemical properties, such as aqueous solubility. The functionalization of the pyridine ring allows for the precise tuning of a molecule's steric and electronic properties to optimize interactions with biological targets. 2-Phenoxypyridine-3-carbohydrazide, in particular, serves as a versatile building block for synthesizing more complex molecules, including potential kinase inhibitors, anti-inflammatory agents, and other bioactive compounds.[1][2] The carbohydrazide functional group is a key pharmacophore that can engage in multiple hydrogen bonding interactions and is a precursor for synthesizing various heterocyclic systems like oxadiazoles and pyrazoles.[3]

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 2-phenoxypyridine-3-carbohydrazide, reveals a straightforward and robust synthetic strategy. The carbohydrazide can be readily formed from the corresponding ester via hydrazinolysis. The ester, in turn, is derived from its parent carboxylic acid. The core synthetic challenge lies in the construction of the 2-phenoxypyridine-3-carboxylic acid scaffold, which is most effectively achieved through a C-O cross-coupling reaction.

Figure 1: Retrosynthetic pathway for 2-phenoxypyridine-3-carbohydrazide.

This analysis leads to a three-step forward synthesis, which forms the core of this guide. Each step is a classic, well-understood transformation in organic chemistry, ensuring a high degree of reliability.

Core Synthetic Pathway: A Three-Step Approach

The most established route to 2-phenoxypyridine-3-carbohydrazide involves three distinct chemical transformations. This linear synthesis is highly modular, allowing for optimization at each stage.

Figure 2: The three-step forward synthesis workflow.

Part 1: Synthesis of 2-Phenoxynicotinic Acid via Ullmann Condensation

The Ullmann condensation is a cornerstone of C-O bond formation, particularly for constructing diaryl ethers.[4][5] The reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[6] In this case, 2-chloronicotinic acid is coupled with phenol.

Causality and Mechanistic Insights: The reaction traditionally requires stoichiometric amounts of copper and high temperatures (often >200 °C) in polar aprotic solvents.[6] Modern iterations utilize soluble copper catalysts with ligands, which can lower the required temperature and catalyst loading. The mechanism involves the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether product.[5] The presence of an electron-withdrawing group (the carboxylic acid) on the pyridine ring activates the halide for nucleophilic substitution.

| Parameter | Condition | Rationale |

| Aryl Halide | 2-Chloronicotinic Acid | Commercially available and activated by the adjacent carboxylic acid. |

| Nucleophile | Phenol | The source of the phenoxy group. |

| Catalyst | Copper(I) iodide (CuI), Copper powder | Classic and effective catalysts for this transformation.[6] |

| Base | Potassium Carbonate (K₂CO₃) | Neutralizes the phenolic proton and the HCl byproduct. |

| Solvent | DMF, NMP, or Pyridine | High-boiling polar aprotic solvents that solubilize reactants.[6] |

| Temperature | 150-200 °C | Sufficient thermal energy to overcome the activation barrier. |

Experimental Protocol: Synthesis of 2-Phenoxynicotinic Acid

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1.0 eq), phenol (1.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous pyridine as the solvent.

-

Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into a beaker of ice-water.

-

Acidify the aqueous mixture to pH 2-3 with concentrated HCl. This will precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

The crude 2-phenoxynicotinic acid[7][8][9][10] can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 2: Esterification of 2-Phenoxynicotinic Acid

With the core scaffold in hand, the next step is to convert the carboxylic acid into an ester, which is a more suitable precursor for hydrazinolysis. The Fischer-Speier esterification is a classic and acid-catalyzed method for this purpose.[11][12]

Causality and Mechanistic Insights: The reaction is an equilibrium process.[13] To drive the reaction toward the ester product, a large excess of the alcohol (in this case, methanol) is used. The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[12] The nucleophilic alcohol then attacks this carbon, and after a series of proton transfers, a molecule of water is eliminated to form the ester.[13]

Figure 3: Simplified mechanism of Fischer-Speier esterification.

Experimental Protocol: Synthesis of Methyl 2-phenoxynicotinate

-

Suspend 2-phenoxynicotinic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-phenoxynicotinate.

-

The product can be purified by column chromatography on silica gel if necessary.

Part 3: Hydrazinolysis to 2-Phenoxypyridine-3-carbohydrazide

The final step is the conversion of the methyl ester to the target carbohydrazide. This is a nucleophilic acyl substitution reaction using hydrazine hydrate.[14]

Causality and Mechanistic Insights: Hydrazine is a potent nucleophile. The reaction proceeds by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating methanol as a leaving group to form the stable carbohydrazide product. The reaction is typically driven to completion by heating.

Experimental Protocol: Synthesis of 2-Phenoxypyridine-3-carbohydrazide

-

Dissolve methyl 2-phenoxynicotinate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 6-12 hours. The product often precipitates out of the solution upon cooling.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature or in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford pure 2-phenoxypyridine-3-carbohydrazide.

Safety and Handling Considerations

-

Ullmann Condensation: This reaction involves high temperatures and high-boiling solvents like pyridine or DMF. It should be performed in a well-ventilated fume hood. Copper catalysts can be toxic.

-

Thionyl Chloride: While not used in the primary route described, an alternative esterification path involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).[15] Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases.[16] Extreme caution is required.

-

Hydrazine Hydrate: Hydrazine is toxic, corrosive, and a suspected carcinogen. All manipulations should be carried out in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Conclusion

The synthesis of 2-phenoxypyridine-3-carbohydrazide is reliably achieved through a robust, three-step sequence. The pathway leverages classic, well-understood organic transformations: the Ullmann condensation for the key C-O bond formation, Fischer-Speier esterification, and subsequent hydrazinolysis. Each step is high-yielding and uses readily available starting materials, making this an efficient and practical route for laboratory-scale and potential scale-up production. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and development.

References

-

Wikipedia. Ullmann condensation. [Link]

-

PrepChem.com. Synthesis of 2-chloropyridine-3-carbonyl chloride. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

Slideshare. Ullmann reaction. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123450, 2-Phenoxynicotinic acid. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

ChemBK. 2-Chloropyridine-3-carbonyl chloride. [Link]

-

National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Medknow Publications. Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. [Link]

-

ResearchGate. Synthesis of new pyridine carbohydrazide derivatives. [Link]

-

National Institute of Standards and Technology. 2-Phenoxynicotinic acid. [Link]

-

Chemistry LibreTexts. Other Reactions of Phenol. [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. [Link]

-

Master Organic Chemistry. Fischer Esterification. [Link]

-

ResearchGate. (PDF) Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. [Link]

-

ResearchGate. (PDF) Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]

-

MDPI. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. [Link]

-

ChemRxiv. Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. [Link]

-

CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]

-

YouTube. Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. [Link]

-

Chemguide. some more reactions of phenol. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

- Google Patents. Process for preparing 2-halogeno nicotinic acids.

-

National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

-

National Center for Biotechnology Information. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. [Link]

-

MDPI. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. [Link]

- Google Patents.

-

National Institutes of Health. Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. [Link]

-

ResearchGate. Thieno[2,3-b]pyridine-2-carbohydrazide in Polyheterocyclic Synthesis: The Synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, Pyrido[3′,2′:4,5]thieno[3,2-d][1. [Link]

-

National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]articles/PMC8955210/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Ullmann reaction | PPTX [slideshare.net]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. 2-PHENOXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Phenoxynicotinic acid [webbook.nist.gov]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. prepchem.com [prepchem.com]

- 16. chembk.com [chembk.com]

physicochemical properties of 2-Phenoxypyridine-3-carbohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxypyridine-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxypyridine-3-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its hybrid structure, incorporating a pyridine ring, a phenoxy ether linkage, and a carbohydrazide moiety. This guide provides a comprehensive analysis of its core physicochemical properties. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from analogous structures and established analytical principles to provide a robust predictive profile. We will delve into its structural features, predicted acidity and lipophilicity, anticipated spectroscopic characteristics, and the standard methodologies for their empirical determination. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound or its derivatives.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. 2-Phenoxypyridine-3-carbohydrazide (CAS No. 175135-01-0) is comprised of a pyridine core substituted at the 2-position with a phenoxy group and at the 3-position with a carbohydrazide functional group.[1][2]

The carbohydrazide group (-CONHNH₂) is a key pharmacophore known for its versatile biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4] The phenoxypyridine scaffold is also prevalent in pharmacologically active molecules. The combination of these moieties suggests a potential for novel biological activities.

A summary of its core identifiers is presented in Table 1.

Table 1: Core Identifiers for 2-Phenoxypyridine-3-carbohydrazide

| Property | Value | Source(s) |

| IUPAC Name | 2-phenoxypyridine-3-carbohydrazide | - |

| CAS Number | 175135-01-0 | [1][2] |

| Molecular Formula | C₁₂H₁₁N₃O₂ | [2] |

| Molecular Weight | 229.24 g/mol | Calculated |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN | - |

Predicted Physicochemical Properties

Acidity and Basicity (pKa)

The pKa value is critical as it dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding.[5] 2-Phenoxypyridine-3-carbohydrazide has two primary ionizable centers:

-

The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can accept a proton, making it basic. The pKa of pyridine itself is ~5.2. The electron-withdrawing nature of the adjacent phenoxy and carbohydrazide groups is expected to decrease the basicity, lowering the pKa of the conjugate acid.

-

The Hydrazide Group: The hydrazide moiety has both weakly acidic (N-H) and weakly basic (-NH₂) character.

Computational methods, such as those based on Density Functional Theory (DFT) or isodesmic reactions, are powerful tools for predicting the pKa of pyridine derivatives with reasonable accuracy (root-mean-square deviations often less than 0.8 pKa units).[6][7][8] Based on studies of similar pyridine derivatives, we can predict two primary pKa values.

Table 2: Predicted pKa Values and Ionization Behavior

| Ionizable Group | Predicted pKa Range | Predominant State at pH 7.4 | Rationale |

| Pyridinium ion (BH⁺) | 2.5 - 4.0 | Neutral (Pyridine) | Electron-withdrawing substituents decrease the basicity of the pyridine nitrogen compared to pyridine.[5] |

| Hydrazide (N-H) | 11.0 - 12.5 | Neutral (-CONHNH₂) | The N-H proton of the hydrazide is weakly acidic and requires a strong base for deprotonation. |

At physiological pH (~7.4), the molecule is expected to be predominantly in its neutral, uncharged form, which is favorable for cell membrane penetration.[5]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which governs its ability to cross biological membranes.[9][10] A logP value between 1 and 3 is often considered optimal for oral bioavailability.

LogP can be calculated using fragment-based methods, where the contributions of individual atoms and functional groups are summed.[11][12][13] The XLogP3 value for the parent 2-phenoxypyridine is 2.4.[14] The addition of the polar carbohydrazide group will decrease the lipophilicity.

Table 3: Predicted Lipophilicity

| Parameter | Predicted Value | Methodological Basis |

| cLogP | 1.5 - 2.5 | Fragment-based calculation. The lipophilic phenoxy and pyridine groups are balanced by the hydrophilic carbohydrazide moiety. This value suggests a good balance between aqueous solubility and membrane permeability.[10][12] |

Synthesis and Spectroscopic Characterization

General Synthesis Route

Carbohydrazide derivatives are commonly synthesized from their corresponding esters.[4][15] A plausible and efficient synthesis for 2-Phenoxypyridine-3-carbohydrazide would involve a two-step process starting from 2-chloro-3-cyanopyridine.

Caption: Plausible synthetic workflow for 2-Phenoxypyridine-3-carbohydrazide.

Anticipated Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

IR spectroscopy is used to identify the functional groups present in a molecule.[16] The spectrum of 2-Phenoxypyridine-3-carbohydrazide is expected to show characteristic absorption bands.

Table 4: Anticipated IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H (Amide/Hydrazide) | Stretching | 3200 - 3400 | Two distinct bands are expected for the symmetric and asymmetric stretching of the -NH₂ group.[16] |

| C=O (Amide I) | Stretching | 1660 - 1690 | This strong absorption is characteristic of the carbohydrazide carbonyl group.[16] |

| N-H (Amide II) | Bending | 1515 - 1560 | A strong band resulting from N-H bending coupled with C-N stretching.[17] |

| C=C, C=N (Aromatic) | Stretching | 1400 - 1600 | Multiple sharp bands corresponding to the pyridine and phenyl rings. |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1200 - 1250 | A strong, characteristic band for the phenoxy ether linkage. |

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are predicted relative to tetramethylsilane (TMS).

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the phenoxy and pyridine rings (typically in the 7.0-8.5 ppm range). The amide (CONH) and amine (NH₂) protons would appear as broad singlets, likely downfield, and their position would be sensitive to the solvent and concentration.

-

¹³C NMR: The carbonyl carbon of the hydrazide would be the most downfield signal (around 160-170 ppm). Aromatic carbons would resonate in the 110-160 ppm region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron impact (EI) ionization, characteristic fragmentation would likely involve:

-

Cleavage of the phenoxy group, leading to a prominent ion corresponding to the pyridyl-carbohydrazide fragment.[18][19]

-

Loss of the carbohydrazide moiety.

-

Standard fragmentation of the aromatic rings.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, standardized experimental protocols are required.

Determination of Melting Point

-

Principle: The melting point is a key indicator of purity.

-

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C/min) near the expected melting point.

-

The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

-

Solubility Determination

-

Principle: Assessing solubility in various solvents is crucial for formulation and analytical method development.

-

Methodology (Thermodynamic Solubility):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The suspension is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC-UV.

-

pKa Determination by Potentiometric Titration

-

Principle: This method measures the change in pH of a solution of the compound upon the addition of a titrant (acid or base).

-

Methodology:

-

The compound is dissolved in a suitable solvent, typically a water/co-solvent mixture (e.g., water/methanol).

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of HCl (to determine basic pKa) or NaOH (to determine acidic pKa).

-

The pH is recorded after each addition of titrant.

-

The pKa is determined from the inflection point of the titration curve or by analyzing the first derivative of the curve.

-

Caption: Experimental workflow for potentiometric pKa determination.

logP Determination by Shake-Flask Method

-

Principle: The classic method directly measures the partitioning of a compound between n-octanol and water.[9]

-

Methodology:

-

n-Octanol and a pH 7.4 phosphate buffer are mutually saturated by mixing and allowing the phases to separate.

-

A known amount of the compound is dissolved in one of the phases.

-

The two phases are combined in a flask and shaken vigorously until equilibrium is achieved.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the aqueous and octanol phases is measured (e.g., by HPLC-UV).

-

LogP is calculated as log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

-

Conclusion

2-Phenoxypyridine-3-carbohydrazide is a molecule with significant potential, warranting further investigation. This guide provides a comprehensive physicochemical profile based on established scientific principles and data from analogous compounds. The predicted properties—moderate lipophilicity and a predominantly neutral state at physiological pH—suggest that it is a promising candidate for drug development. The outlined experimental protocols provide a clear roadmap for researchers to empirically validate these predictions and to perform the necessary characterization for advancing this compound through the discovery pipeline.

References

- S.G. Wilkinson, "The Determination of Hydrazino-Hydrazide Groups," Pergamon Press, 1966. [URL: https://www.elsevier.com/books/the-determination-of-hydrazino-hydrazide-groups/ashworth/978-0-08-011859-0]

- Chemaxon, "LogP and logD calculations," Chemaxon Docs. [URL: https://docs.chemaxon.com/latest/calculators-and-predictors/logp-logd-and-plogd.html]

- A. Atalay et al., "Determination of the pKa values of some pyridine derivatives by computational methods," Bulgarian Chemical Communications, 2019. [URL: https://www.researchgate.

- P. Mech et al., "Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile," The Journal of Physical Chemistry A, 2020. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.9b10312]

- M.R.F. Ashworth, "The Determination of Hydrazino–Hydrazide Groups," Elsevier, 1965. [URL: https://www.sciencedirect.

- Organic Chemistry Portal, "cLogP Calculation - Osiris Property Explorer." [URL: https://www.organic-chemistry.org/prog/peo/clogp.html]

- R. Casasnovas et al., "Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods," Semantic Scholar, 2011. [URL: https://www.semanticscholar.org/paper/Absolute-and-relative-pKa-calculations-of-mono-and-Casasnovas-Fern%C3%A1ndez/12066847c21e649646b52780e925916053e19833]

- mzCloud, "N'3-(2-Amino-5-chlorobenzoyl)-2-phenoxypyridine-3-carbohydrazide," mzCloud, 2018. [URL: https://www.mzcloud.org/compound/N'3-(2-Amino-5-chlorobenzoyl)-2-phenoxypyridine-3-carbohydrazide/C19H15ClN4O3/GN033758]

- P. Mech et al., "Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile," ACS Publications, 2019. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.9b10312]

- Agency for Toxic Substances and Disease Registry, "Analytical Methods for Hydrazines," ATSDR, 1997. [URL: https://www.

- J. Ho, "Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods," PeerJ, 2014. [URL: https://peerj.com/articles/577/]

- ACD/Labs, "LogP—Making Sense of the Value," ACD/Labs. [URL: https://www.acdlabs.com/resources/knowledgebase/logp-making-sense-of-the-value/]

- Molinspiration, "logP - octanol-water partition coefficient calculation." [URL: https://www.

- Molbase, "2-PHENOXYPYRIDINE-3-CARBOHYDRAZIDE | CAS No.175135-01-0 Synthetic Routes." [URL: https://www.molbase.

- Chemaxon, "LogP and logD calculations," Documentation 16.7.4.0, Chemaxon. [URL: https://docs.chemaxon.

- I.A. Revel'skii et al., "Chromatographic methods of determining hydrazine and its polar derivatives," ResearchGate, 2015. [URL: https://www.researchgate.

- National Center for Biotechnology Information, "2-Phenoxypyridine," PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78510]

- M.B. Gumpu et al., "Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide," Molecules, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434076/]

- Sigma-Aldrich, "2-Phenoxypyridine | 4783-68-0." [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/4783-68-0]

- W. McBride et al., "Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate," Analytical Chemistry, 1952. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60113a042]

- Local Pharma Guide, "CAS NO. 175135-01-0 | 2-PHENOXYPYRIDINE-3-CARBOHYDRAZIDE | C12H11N3O2." [URL: https://www.localpharmaguide.com/cas/175135-01-0]

- Y. Wang et al., "Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists," Bioorganic & Medicinal Chemistry, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8817296/]

- Chemazone, "N'-(2-phenoxypropanoyl)pyridine-3-carbohydrazide." [URL: https://www.chemazone.com/product/175.257.647]

- EvitaChem, "N'-[2-(2-methoxyphenoxy)acetyl]pyridine-4-carbohydrazide." [URL: https://www.evitachem.com/product/evt-5119429]

- M. Zarei et al., "A Review on Synthesis of Carbohydrazide Derivatives," Asian Journal of Green Chemistry, 2021. [URL: https://www.ajgreenchem.com/article_135973.html]

- P. Patel et al., "Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents," Indian Journal of Pharmaceutical Sciences, 2009. [URL: https://www.researchgate.

- National Center for Biotechnology Information, "Pyridine-2-carboxylic acid N'-[2-(4-methoxy-phenoxy)-acetyl]-hydrazide," PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/774167]

- A. Khan et al., "Synthesis of new pyridine carbohydrazide derivatives," ResearchGate, 2022. [URL: https://www.researchgate.

- A.M. El-Apasery et al., "Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones," Journal of the Chinese Chemical Society, 2003. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9059501/]

- M. Zarei et al., "A Review on Synthesis of Carbohydrazide Derivatives," Asian Journal of Green Chemistry, 2023. [URL: https://www.ajgreenchem.com/article_165988.html]

- National Center for Biotechnology Information, "2-(Phenylazo)pyridine," PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4313470]

- M.W. George et al., "Probing intraligand and charge transfer excited states of fac-[Re(R)(CO)3(CO2Et-dppz)]+... using time-resolved infrared spectroscopy," Photochemical & Photobiological Sciences, 2007. [URL: https://pubmed.ncbi.nlm.nih.gov/17973047/]

-

G. Cera et al., "Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][20][21]benzothiazepin-1-ones under electron impact ionization conditions," Rapid Communications in Mass Spectrometry, 2004. [URL: https://pubmed.ncbi.nlm.nih.gov/15042618/]

- A. Osburn et al., "Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study," Dalton Transactions, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5403623/]

- E. Burgueño-Tapia et al., "1H, 13C and 15N NMR assignments of phenazopyridine derivatives," Magnetic Resonance in Chemistry, 2005. [URL: https://pubmed.ncbi.nlm.nih.gov/15625718/]

- Y. Ling et al., "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry," Journal of Mass Spectrometry, 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/22903784/]

- M.A. Bennett et al., "Characterization of some synthetic Ru and Ir complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry," Journal of Mass Spectrometry, 2004. [URL: https://pubmed.ncbi.nlm.nih.gov/15236006/]

- National Center for Biotechnology Information, "2-(2-Phenoxyphenoxy)pyridine," PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19932392]

- J. Jang et al., "1H NMR spectra of (a) Azopy-OH and (b) Azopy-BZ," ResearchGate, 2016. [URL: https://www.researchgate.net/figure/1-H-NMR-spectra-of-a-Azopy-OH-and-b-Azopy-BZ_fig1_303387870]

- M.W. George et al., "Probing intraligand and charge transfer excited states of fac-[Re(R)(CO)3(CO2Et-dppz)]+... using time-resolved infrared spectroscopy," Photochemical & Photobiological Sciences, 2007. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/pp/b705002j]

- ChemicalBook, "2-Methoxypyridine(1628-89-3) 1H NMR spectrum." [URL: https://www.chemicalbook.com/spectrum/1628-89-3_1HNMR.htm]

- National Center for Biotechnology Information, "Phenazopyridine Hydrochloride," PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phenazopyridine-hydrochloride]

- S. Saraf et al., "INFRARED SPECTRA OF PHENOTHIAZINES," Journal of the Iraqi Chemical Society, 1980. [URL: https://www.iasj.net/iasj/download/c310c149d5a083b4]

- ChemicalBook, "Phenazopyridine hydrochloride | 136-40-3." [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0415453.htm]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS NO. 175135-01-0 | 2-PHENOXYPYRIDINE-3-CARBOHYDRAZIDE | C12H11N3O2 [localpharmaguide.com]

- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acdlabs.com [acdlabs.com]

- 10. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 11. docs.chemaxon.com [docs.chemaxon.com]

- 12. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 13. dl.chemaxon.com [dl.chemaxon.com]

- 14. 2-Phenoxypyridine | C11H9NO | CID 78510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. jyoungpharm.org [jyoungpharm.org]

- 16. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Determination of Hydrazino-Hydrazide Groups - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 21. api.pageplace.de [api.pageplace.de]

Unveiling the Biological Landscape of 2-Phenoxypyridine-3-carbohydrazide: A-Hypothesis-Driven Approach to Target Identification

An In-depth Technical Guide for Researchers

Abstract

The compound 2-Phenoxypyridine-3-carbohydrazide represents a novel chemical entity with significant therapeutic potential, owing to its hybrid structure combining a phenoxypyridine core with a carbohydrazide side chain. While direct biological data for this specific molecule is not yet prevalent in published literature, its constituent moieties are well-represented in a variety of bioactive compounds. This technical guide provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of its potential biological targets. By dissecting the molecule into its key structural components—the phenoxypyridine scaffold and the pyridine-3-carbohydrazide functional group—we can infer a range of plausible mechanisms and targets based on established structure-activity relationships (SAR).[1][2][3] This whitepaper is intended for researchers, scientists, and drug development professionals, offering a strategic roadmap from initial broad-based screening to specific, target-oriented validation assays.

Introduction: A Molecule of Inferred Potential

The quest for novel therapeutics often begins with compounds of unique structural architecture. 2-Phenoxypyridine-3-carbohydrazide is one such molecule. Its phenoxypyridine component is found in molecules targeting purinergic receptors and receptor tyrosine kinases, while the carbohydrazide and specifically the pyridine-carbohydrazide motif, is a known pharmacophore in antitubercular, anticonvulsant, and anticancer agents.[4][5] This structural duality suggests a rich, yet unexplored, polypharmacological potential.

This guide eschews a rigid template, instead adopting a logical, multi-pronged strategy for target discovery. We will first explore a target-agnostic, phenotypic screening approach to cast a wide net for biological activity. Subsequently, we will delve into a series of hypothesis-driven investigations based on SAR analysis of the molecule's core components. For each potential target, we provide the scientific rationale, detailed experimental protocols, and the logic behind the proposed validation workflow.

PART 1: The Unbiased Starting Point: Phenotypic Screening

Before pursuing specific, hypothesis-driven targets, a target-agnostic approach is invaluable. Phenotypic screening allows for the discovery of a compound's effect in a complex biological system, such as a whole cell or organism, without a priori knowledge of the specific molecular target.[6][7][8][9] This method is particularly powerful as it can uncover entirely new mechanisms of action and ensures that any identified "hit" is active in a physiologically relevant context.[10]

Rationale for Phenotypic Screening

The primary advantage of this approach is its ability to identify compounds that produce a desired biological outcome (e.g., cancer cell death, inhibition of bacterial growth, reduction in inflammatory markers) directly.[7][9] Target deconvolution can then be performed retrospectively to identify the molecular mechanism. Given the novelty of 2-Phenoxypyridine-3-carbohydrazide, a broad screening panel is recommended.

Recommended Phenotypic Screening Platforms

| Assay Platform | Description | Potential Phenotypes to Monitor |

| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify multiple cellular parameters simultaneously. | Cell viability, apoptosis (caspase activation, nuclear condensation), cell cycle arrest, mitochondrial membrane potential, neurite outgrowth, cytoskeletal rearrangement. |

| Antimicrobial Whole-Cell Screening | Exposing various bacterial or fungal strains to the compound and measuring growth inhibition.[11][12][13][14] | Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., M. tuberculosis, S. aureus) and fungi (e.g., C. albicans). |

| Cytokine Release Assays | Treating immune cells (e.g., PBMCs, macrophages) with an inflammatory stimulus in the presence of the compound. | Inhibition or modulation of key pro-inflammatory (TNF-α, IL-6, IL-1β) or anti-inflammatory (IL-10) cytokines. |

| Zebrafish Larvae Models | A whole-organism model for observing developmental toxicity, neuroactivity, or angiogenesis effects in a complex vertebrate system. | Seizure-like behavior in a PTZ-induced model, inhibition of vascular development, morphological changes. |

Experimental Workflow: High-Content Apoptosis Screening

This protocol outlines a primary screen to identify pro-apoptotic activity in a cancer cell line (e.g., HeLa or A549).

-

Cell Plating : Seed HeLa cells in 384-well, clear-bottom imaging plates at a density of 2,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment : Prepare a 10-point, 3-fold serial dilution of 2-Phenoxypyridine-3-carbohydrazide in DMSO, starting from 100 µM. Add the compound dilutions to the cell plates. Include Staurosporine (1 µM) as a positive control and 0.1% DMSO as a negative (vehicle) control.

-

Incubation : Incubate the plates for 24 hours.

-

Staining : Add a staining solution containing Hoechst 33342 (for nuclear morphology), YO-PRO-1 Iodide (for membrane permeability/early apoptosis), and Mitotracker Red CMXRos (for mitochondrial membrane potential). Incubate for 30 minutes.

-

Imaging : Acquire images using a high-content imaging system with appropriate filter sets for each dye. Capture at least four fields of view per well.

-

Image Analysis : Use automated image analysis software to segment cells based on the nuclear stain and quantify parameters such as:

-

Total cell count (nuclear count).

-

Nuclear intensity and area (condensation).

-

YO-PRO-1 intensity (membrane permeability).

-

Mitochondrial texture and intensity.

-

-

Data Analysis : Calculate the percentage of apoptotic cells for each concentration. Determine the EC₅₀ (half-maximal effective concentration) for apoptosis induction.

PART 2: Hypothesis-Driven Target Identification & Validation

Based on the structure of 2-Phenoxypyridine-3-carbohydrazide, we can formulate several hypotheses regarding its potential molecular targets. The following sections detail the rationale and experimental validation protocols for each hypothesized target class.

Hypothesis I: Inhibition of Purinergic Receptor P2Y1

-

Rationale : The 2-phenoxypyridine scaffold is a known core structure in antagonists of the P2Y1 receptor, a G-protein coupled receptor involved in ADP-driven platelet aggregation.[15] Antagonism of P2Y1 is a validated strategy for developing antithrombotic agents with a potentially lower bleeding risk compared to P2Y12 inhibitors.[16][17][18] The structural similarity of our topic compound to known P2Y1 antagonists makes this a primary hypothesis to investigate.

-

Experimental Protocol: Calcium Flux Assay in P2Y1-Expressing Cells

This assay measures the inhibition of ADP-induced calcium mobilization in a cell line stably expressing the human P2Y1 receptor (e.g., 1321N1 human astrocytoma cells).[19]

-

Cell Preparation : Culture 1321N1-hP2Y1 cells to ~80% confluency. Harvest the cells and resuspend in assay buffer.

-

Dye Loading : Incubate the cell suspension with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

-

Compound Incubation : Dispense the dye-loaded cells into a 384-well plate. Add varying concentrations of 2-Phenoxypyridine-3-carbohydrazide or a known P2Y1 antagonist (e.g., MRS2500) as a positive control. Incubate for 15 minutes at room temperature.

-

Agonist Stimulation & Signal Reading : Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.

-

Inject a solution of ADP (at its EC₈₀ concentration, predetermined) into each well to stimulate the P2Y1 receptor.

-

Immediately and continuously record the fluorescence signal for 90-120 seconds to capture the transient increase in intracellular calcium.

-

Data Analysis : Calculate the percentage inhibition of the ADP-induced calcium response for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Hypothesis II: Inhibition of Mycobacterial Enoyl-ACP Reductase (InhA)

-

Rationale : The pyridine-carbohydrazide substructure is highly analogous to isoniazid (pyridine-4-carbohydrazide), a cornerstone pro-drug for treating tuberculosis.[20] Isoniazid is activated by the catalase-peroxidase KatG to form an adduct with NAD+, which then potently inhibits InhA, an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[20][21][22][23] It is plausible that 2-Phenoxypyridine-3-carbohydrazide could act as a direct inhibitor of InhA, bypassing the need for KatG activation and thus potentially being effective against isoniazid-resistant strains.[21]

-

Experimental Protocol: In Vitro InhA Enzymatic Assay

This spectrophotometric assay measures the NADH-dependent reduction of a substrate by purified recombinant InhA enzyme.[24][25]

-

Reagent Preparation :

-

Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

-

Enzyme: Purified recombinant M. tuberculosis InhA.

-

Cofactor: NADH solution.

-

Substrate: 2-trans-dodecenoyl-CoA (DD-CoA) solution.

-

Test Compound: 2-Phenoxypyridine-3-carbohydrazide dissolved in DMSO.

-

-

Assay Reaction :

-

In a 96-well UV-transparent plate, add assay buffer, NADH, and the test compound at various concentrations.

-

Add the InhA enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding the DD-CoA substrate.

-

-

Signal Detection : Immediately measure the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH to NAD+) every 30 seconds for 15-20 minutes using a microplate spectrophotometer.

-

Data Analysis :

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration.

-

Determine the percentage inhibition relative to the DMSO control.

-

Plot percentage inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

-

-

Hypothesis III: Inhibition of Mitochondrial Succinate Dehydrogenase (SDH)

-

Rationale : The carbohydrazide moiety is present in various compounds designed as fungicides that target succinate dehydrogenase (SDH, or Complex II) of the mitochondrial electron transport chain.[26] SDH plays a crucial role in both the Krebs cycle and cellular respiration. Its inhibition disrupts cellular energy production and can lead to apoptosis, making it a target for antifungal and anticancer agents.[27][28][29] The structural alerts from the carbohydrazide portion of the molecule warrant an investigation into its potential as an SDH inhibitor.

-

Experimental Protocol: SDH Activity Colorimetric Assay

This assay measures SDH activity in isolated mitochondria by monitoring the reduction of a colorimetric probe.[27][30]

-

Mitochondria Isolation : Isolate mitochondria from a suitable source (e.g., cultured cells like AALE, or fresh rat liver) using differential centrifugation.

-

Compound Treatment : Resuspend the mitochondrial pellet in assay buffer. In a 96-well plate, add the mitochondrial suspension to wells containing various concentrations of 2-Phenoxypyridine-3-carbohydrazide. Include a known SDH inhibitor (e.g., Malonate or Atpenin A5) as a positive control. Incubate for 10-15 minutes.

-

Reaction Initiation : Add the SDH substrate (succinate) to all wells.

-

Color Development : Immediately add the colorimetric probe solution (containing a tetrazolium salt like MTT or WST-8, which is reduced by SDH to a colored formazan product).

-

Incubation & Measurement : Incubate the plate at 37°C for 1-2 hours. Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT or ~450 nm for WST-8).

-

Data Analysis : Subtract the background absorbance, calculate the percentage inhibition of SDH activity for each compound concentration, and determine the IC₅₀ value.

-

Additional Hypothesized Targets

Based on the broader chemical literature, the following targets also represent plausible avenues for investigation:

-

Protoporphyrinogen Oxidase (PPO) : Certain phenoxypyridine derivatives are potent herbicides that act by inhibiting PPO.[31] An in vitro PPO inhibition assay, measuring the fluorescence of protoporphyrin IX formed from the protoporphyrinogen IX substrate, can be employed.[32][33][34][35]

-

Voltage-Gated Ion Channels : The general scaffold of pyridine-carbohydrazide has been associated with anticonvulsant activity.[36] The molecular targets for such activity often include voltage-gated sodium or calcium channels.[37][38] Electrophysiological studies (e.g., patch-clamp) on cell lines expressing these channels would be the gold-standard validation method.

-

Receptor Tyrosine Kinases (VEGFR-2/c-Met) : 4-phenoxy-pyridine derivatives have been developed as dual inhibitors of VEGFR-2 and c-Met, key targets in oncology.[4] Standard kinase inhibition assays (e.g., LanthaScreen™, HTRF®) using purified recombinant kinases can be used to screen for this activity.

Conclusion and Forward Outlook

The true biological potential of 2-Phenoxypyridine-3-carbohydrazide remains to be unlocked. This guide provides a robust, multi-faceted strategy to systematically probe its mechanism of action. The initial, unbiased phenotypic screen serves as a crucial discovery tool, capable of revealing unexpected activities and prioritizing the most promising therapeutic areas. The subsequent hypothesis-driven assays, grounded in established structure-activity relationships, offer a rational path to confirm or refute specific molecular interactions with high-value drug targets like P2Y1, InhA, and SDH.

Successful identification of a primary target or a compelling phenotype will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the potential development of a novel therapeutic agent. The logical progression of experiments outlined herein provides a clear and efficient roadmap for any research team embarking on the characterization of this promising compound.

References

-

Wikipedia. (n.d.). Phenotypic screening. Retrieved January 13, 2026, from [Link]

-

Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved January 13, 2026, from [Link]

-

Creative Biolabs. (n.d.). Phenotypic Screening. Retrieved January 13, 2026, from [Link]

-

Creative Bioarray. (n.d.). Phenotype-Based Drug Screening. Retrieved January 13, 2026, from [Link]

-

Bhatt, S., et al. (2008). Structure−Activity Relationship Studies on N′-Aryl Carbohydrazide P2X7 Antagonists. Journal of Medicinal Chemistry, 51(10), 3030–3034. [Link]

-

Wang, J. M., et al. (1994). New Assay Method for Protoporphyrinogen Oxidase Inhibitors Using Chloroplasts Isolated from Spinacia oleracea L. Bioscience, Biotechnology, and Biochemistry, 58(1), 190-192. [Link]

-

Rogawski, M. A. (2006). Molecular targets for antiepileptic drug development. Neurotherapeutics, 3(1), 2-10. [Link]

-

Bhatt, S., et al. (2008). Structure-activity relationship studies on N'-aryl carbohydrazide P2X7 antagonists. Journal of Medicinal Chemistry, 51(10), 3030-4. [Link]

-

Bhatt, L., & G., S. (2020). Evolving targets for anti-epileptic drug discovery. Expert Opinion on Therapeutic Targets, 24(11), 1135-1149. [Link]

-

Johnson, T. A., & Nunn, C. M. (2021). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. mBio, 12(6), e02700-21. [Link]

-

He, X., et al. (2006). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 14(16), 5489-5497. [Link]

-

Johnson, T. A., & Nunn, C. M. (2021). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. mBio, 12(6), e02700-21. [Link]

-

Johnson, T. A., & Nunn, C. M. (2021). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. mBio, 12(6), e0270021. [Link]

-

Wang, J. M., et al. (1994). New Assay Method for Protoporphyrinogen Oxidase Inhibitors Using Chloroplasts Isolated from Spinacia oleracea L. Bioscience, Biotechnology, and Biochemistry, 58(1), 190–192. [Link]

-

ResearchGate. (n.d.). Design rationale for pyridine carbohydrazides with lipophilicity modulation. Retrieved January 13, 2026, from [Link]

-

Lee, S., et al. (2025, October 17). Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. Journal of Experimental & Clinical Cancer Research, 44(1), 123. [Link]

-

HSC Cores - BookStack. (2023, December 1). Protoporphyrinogen Oxidase Activity Assay. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Anticonvulsant. Retrieved January 13, 2026, from [Link]

-

Musiol-Kroll, E., et al. (2022). A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants. Methods in Molecular Biology, 2616, 15-23. [Link]

-

Wang, X., et al. (2018). How to Find Candidate Drug-targets for Antiepileptogenic Therapy? Aging and disease, 9(3), 509–523. [Link]

-

ResearchGate. (n.d.). Cell-Based Screening in Antibacterial Discovery. Retrieved January 13, 2026, from [Link]

-

Flipo, M., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Journal of medicinal chemistry, 58(13), 5293-5305. [Link]

-

Maehara, Y., et al. (1990). [In vitro chemosensitivity test: succinate dehydrogenase inhibition (SDI) test]. Rinsho byori. The Japanese journal of clinical pathology, 38(1), 14-8. [Link]

-

Veyron-Churlet, R., et al. (2008). Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis. Protein Science, 17(9), 1579-1586. [Link]

-

PubChem. (n.d.). 2-Phenoxypyridine. Retrieved January 13, 2026, from [Link]

-

Jacobson, K. A., et al. (2011). Development of selective agonists and antagonists of P2Y receptors. Purinergic signalling, 7(3), 325-40. [Link]

-

ACS Publications. (2025, April 27). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Retrieved January 13, 2026, from [Link]

-

Anwar, M. U., et al. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Frontiers in Chemistry, 11, 1187156. [Link]

-

Ali, E., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Scientific Reports, 12(1), 19572. [Link]

-

Boyer, J. L., et al. (1996). Identification of competitive antagonists of the P2Y1 receptor. Molecular pharmacology, 50(5), 1323-1329. [Link]

-

SlideServe. (2014, August 20). Enzyme Inhibition Test --- Inhibition of Succinate Dehydrogenase by Oxalate. Retrieved January 13, 2026, from [Link]

-

Parikh, S. L., et al. (2000). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 39(26), 7645–7650. [Link]

-

ResearchGate. (n.d.). Molecular Targets of Anti-Epileptic Drugs. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2025, August 20). Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved January 13, 2026, from [Link]

-

Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3848. [Link]

-

Machovina, M. M., et al. (2018). InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis. Journal of Biological Chemistry, 293(44), 17178-17189. [Link]

-

Koudelakova, T., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. International Journal of Molecular Sciences, 22(4), 2056. [Link]

-

Wikipedia. (n.d.). Isoniazid. Retrieved January 13, 2026, from [Link]

-

Scholars Research Library. (n.d.). A base mediated synthesis and characterization of some pyridine-3- carbohydrazides. Retrieved January 13, 2026, from [Link]

-

Li, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(20), 9625-9641. [Link]

-

El-Naggar, M., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 12(48), 31215-31230. [Link]

-

Mohamed, S. S., et al. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. American Journal of Case Reports and Reviews, 6(1). [Link]

-

Wikipedia. (n.d.). Structure–activity relationship. Retrieved January 13, 2026, from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships (SAR). Retrieved January 13, 2026, from [Link]

-

GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved January 13, 2026, from [Link]

Sources

- 1. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 4. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. cmjpublishers.com [cmjpublishers.com]

- 6. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 8. pfizer.com [pfizer.com]

- 9. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Identification of competitive antagonists of the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isoniazid - Wikipedia [en.wikipedia.org]

- 21. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. [In vitro chemosensitivity test: succinate dehydrogenase inhibition (SDI) test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. slideserve.com [slideserve.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. tandfonline.com [tandfonline.com]

- 33. academic.oup.com [academic.oup.com]

- 34. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 35. mdpi.com [mdpi.com]

- 36. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 37. Molecular targets for antiepileptic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Anticonvulsant - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Phenoxypyridine-3-carbohydrazide

Prepared by: Gemini, Senior Application Scientist

Foreword: The Scientific Imperative

The confluence of privileged heterocyclic scaffolds in medicinal chemistry often yields molecules of profound therapeutic potential. 2-Phenoxypyridine-3-carbohydrazide is one such molecule, integrating three key pharmacophores: the pyridine ring , a cornerstone of numerous FDA-approved drugs known to enhance bioavailability and protein binding; the phenoxy group , which can modulate lipophilicity and introduce crucial steric and electronic interactions; and the carbohydrazide moiety (-CONHNH₂), a versatile functional group known for its diverse biological activities, including antimicrobial and anticancer effects.[1][2] This guide provides a comprehensive, rationale-driven framework for the systematic in vitro evaluation of this compound, designed for researchers in drug discovery and development. Our approach emphasizes not just the execution of protocols but the strategic thinking that underpins a robust preclinical assessment.

Section 1: Foundational Characterization - The Prerequisite for Biological Inquiry

Before any biological assessment, establishing the fundamental physicochemical properties of the test compound is paramount. This non-negotiable first step ensures the validity and reproducibility of all subsequent in vitro data.

Rationale: The "Why" Behind the Basics

Experimental Workflow: Foundational Analysis

Below is a standard workflow for initial compound validation.

Caption: Initial workflow for compound validation.

Protocol: Purity and Identity Confirmation via HPLC and Mass Spectrometry

-

Principle: High-Performance Liquid Chromatography (HPLC) separates the compound from any impurities, with purity calculated based on the area under the curve. Mass Spectrometry (MS) confirms the molecular weight, verifying the compound's identity.

-

Materials:

-

2-Phenoxypyridine-3-carbohydrazide sample

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid (FA)

-

C18 reverse-phase HPLC column

-

HPLC system with UV detector

-

Mass spectrometer (e.g., ESI-QTOF)

-

-

Procedure:

-

Prepare a 1 mg/mL stock solution of the compound in DMSO.

-

Prepare mobile phases: (A) Water + 0.1% FA; (B) ACN + 0.1% FA.

-

Inject 5 µL of a 10 µg/mL working solution onto the C18 column.

-

Run a gradient elution from 5% to 95% B over 15 minutes.

-

Monitor absorbance at 254 nm and 280 nm.

-

Calculate purity by integrating the peak area of the compound relative to the total peak area.

-

Divert the column effluent to the mass spectrometer to obtain the mass-to-charge ratio (m/z) and confirm it matches the theoretical mass of the protonated molecule [M+H]⁺.

-

-

Controls & Validation: The expected purity threshold for proceeding to biological assays is >95%. The observed molecular weight should be within ±0.001 Da of the calculated mass.

Section 2: Primary Screening - Unveiling the Biological Potential

Based on its structural motifs, 2-Phenoxypyridine-3-carbohydrazide is a prime candidate for evaluation in antimicrobial and anticancer screens. The pyridine-hydrazide core is a well-established scaffold for antimicrobial agents, while phenoxy-substituted heterocycles have demonstrated significant anticancer activity.[1][3][4]

Rationale for Antimicrobial Screening

The carbohydrazide moiety is present in isoniazid, a frontline anti-tuberculosis drug.[1] Its derivatives have shown broad-spectrum activity against various bacteria and fungi.[5][6] The pyridine ring further enhances this potential by improving cell permeability and target interaction.[1] Therefore, a primary screen against a panel of clinically relevant bacterial and fungal pathogens is a logical starting point.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Principle: The broth microdilution method is used to determine the lowest concentration of the compound that visibly inhibits microbial growth.

-

Materials:

-

Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

-

Fungal Strain: Candida albicans.

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative control (DMSO vehicle).

-

-

Procedure:

-

In a 96-well plate, perform a two-fold serial dilution of 2-Phenoxypyridine-3-carbohydrazide (e.g., from 128 µg/mL to 0.25 µg/mL) in the appropriate broth.

-

Prepare a microbial inoculum suspension standardized to 0.5 McFarland. Dilute this to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Add the inoculum to each well containing the compound, positive control, and negative control.

-

Incubate plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound with no visible growth.

-

-

Controls & Validation: The positive control antibiotic must show an MIC within its known acceptable range. The negative control (vehicle) must show no inhibition of growth.

Rationale for Anticancer Screening

Pyridine and phenoxazine derivatives have been investigated as potent anticancer agents, targeting various mechanisms including kinase inhibition and lysosomal dysfunction.[4][7][8] Derivatives of 2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one have shown promising activity against lung adenocarcinoma cells.[3] A primary cytotoxicity screen against a diverse panel of human cancer cell lines is therefore highly warranted.

Protocol: Cancer Cell Line Cytotoxicity (MTT Assay)

-

Principle: The MTT assay measures cell viability by quantifying the metabolic conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

-

Materials:

-

Human Cancer Cell Lines: e.g., MCF-7 (breast), A549 (lung), PC-3 (prostate).

-

Non-Cancerous Cell Line: e.g., MCF-10A (non-tumorigenic breast epithelial) for selectivity.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat cells with serial dilutions of 2-Phenoxypyridine-3-carbohydrazide (e.g., from 100 µM to 0.1 µM) for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

-

-

Controls & Validation: A known cytotoxic drug (e.g., Doxorubicin) should be used as a positive control. The vehicle control (DMSO) should not exceed a final concentration of 0.5% and should not impact cell viability.

Section 3: Mechanistic Elucidation - Probing the Mode of Action

Should the primary screens yield promising activity (e.g., potent IC₅₀ or MIC values), the next logical phase is to investigate the underlying mechanism of action.

Rationale: From "What" to "How"

Identifying a compound's mechanism is crucial for lead optimization and predicting its therapeutic window. For an anticancer compound, key questions include whether it induces programmed cell death (apoptosis) or halts cell division (cell cycle arrest). Many phenanthridine and phenoxazine derivatives, for instance, induce apoptosis by modulating key proteins like Bcl-2 and Bax.[9]

Mechanistic Workflow for an Anticancer Hit

Caption: Workflow for mechanistic studies of a cytotoxic hit.

Protocol: Apoptosis Assessment via Annexin V/PI Staining

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter necrotic or late apoptotic cells with compromised membranes. Flow cytometry can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

-

Materials:

-

Sensitive cancer cell line (identified from primary screen).

-

2-Phenoxypyridine-3-carbohydrazide.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvest cells, including any floating cells in the supernatant.

-

Wash cells with cold PBS and resuspend in 1X Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

-

Analyze the samples immediately by flow cytometry.

-

-

Controls & Validation: Untreated cells serve as a negative control. A known apoptosis inducer (e.g., Staurosporine) serves as a positive control. A significant increase in the Annexin V-positive cell population upon treatment indicates apoptosis induction.

Section 4: Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing results and making informed decisions.

Table 1: Representative Antimicrobial Activity Data

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 2-Phenoxypyridine-3-carbohydrazide | 16 | 64 | 32 |

| Ciprofloxacin (Control) | 1 | 0.5 | N/A |

| Fluconazole (Control) | N/A | N/A | 8 |

Table 2: Representative Anticancer Cytotoxicity and Selectivity Data

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-10A IC₅₀ (µM) | Selectivity Index (SI)* |

| 2-Phenoxypyridine-3-carbohydrazide | 5.2 | 8.1 | >100 | >19.2 (for MCF-7) |

| Doxorubicin (Control) | 0.8 | 1.2 | 2.5 | 3.1 (for MCF-7) |

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value is desirable.

References

- Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains.

- Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. RSC Publishing.

- Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. PubMed Central.

- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Unavailable Source.

- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIV

- A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field.

- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central.

- Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.

- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.

- Synthesis, computational and antimicrobial evaluation of some new pyridine deriv

- Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis.

- Synthesis and Evaluation of Biological Properties of 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one Derivatives.

- Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Unavailable Source.

- Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.

- In Silico Validation and Structure Activity Relationship Study of a Series of Pyridine-3-carbohydrazide Derivatives as Potential Anticonvulsants in Generalized and Partial Seizures.

- Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives.

- (PDF) Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives.

- A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholars Research Library.

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv